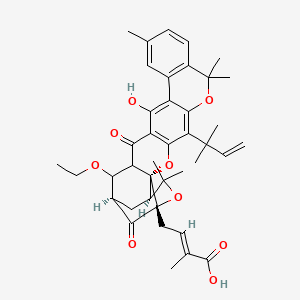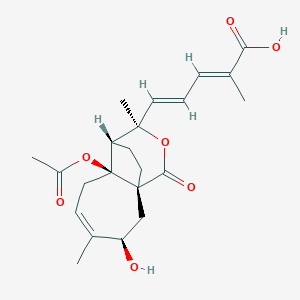
pseudolaric acid G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
pseudolaric acid G is a natural product found in Larix kaempferi and Pseudolarix amabilis with data available.
Aplicaciones Científicas De Investigación
Anticancer Properties
Pseudolaric acid G has been studied for its anticancer effects. For example, Li et al. (2005) found that pseudolaric acid B inhibited the growth of human gastric cancer cells AGS by inducing apoptosis and arresting the cell cycle at the G2/M phase. The study observed down-regulation of cdc2 levels, decrease in anti-apoptotic protein Bcl-2, and activation of caspase-3, which are markers of apoptosis in cancer cells (Li et al., 2005). Similarly, Gong et al. (2005) reported that pseudolaric acid B induced apoptosis in human melanoma cells A375-S2 via the p53 and bax/Bcl-2 pathways, suggesting a potential role in treating skin cancers (Gong et al., 2005).
Microtubule Destabilization
Research by Wong et al. (2005) highlighted pseudolaric acid B as a novel microtubule-destabilizing agent that circumvents multidrug resistance. This study showed that pseudolaric acid B induced cell cycle arrest and apoptosis in cancer cells, suggesting its potential use in cancer therapeutics, especially in drug-resistant cases (Wong et al., 2005).
Antifungal Activity
A study by Zhang et al. (2011) explored the antifungal properties of pseudolaric acid B, finding that it did not kill but suppressed the growth of the fungus Chaetomium globosum. This work suggests that pseudolaric acid B could be biotransformed into metabolites with reduced antifungal activities, indicating a potential role in antifungal drug development (Zhang et al., 2011).
Anti-Metastasis Effects
Wang et al. (2017) demonstrated that pseudolaric acid B inhibited gastric cancer cell metastasis in vitro and in a haematogenous dissemination model. The study highlighted its role in suppressing the PI3K/AKT, ERK1/2, and mitochondria-mediated apoptosis pathways, offering insights into its mechanism of action in preventing cancer cell spread (Wang et al., 2017).
Immunomodulatory Effects
A study by Li et al. (2014) on Hexahydropseudolaric acid B, a derivative of pseudolaric acid B, showed it to have a promising immunosuppressive activity. This compound exhibited preferable immunosuppressive activity with lower cytotoxicity than pseudolaric acid B, influencing regulatory T cells and multiple signaling pathways (Li et al., 2014).
Propiedades
Nombre del producto |
pseudolaric acid G |
|---|---|
Fórmula molecular |
C22H28O7 |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
(2E,4E)-5-[(1R,3R,7S,8S,9R)-7-acetyloxy-3-hydroxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-4-en-9-yl]-2-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C22H28O7/c1-13-7-11-22(28-15(3)23)17-8-10-21(22,12-16(13)24)19(27)29-20(17,4)9-5-6-14(2)18(25)26/h5-7,9,16-17,24H,8,10-12H2,1-4H3,(H,25,26)/b9-5+,14-6+/t16-,17+,20-,21+,22+/m1/s1 |
Clave InChI |
GFNSUMXEBWZIRI-OXLLHMEESA-N |
SMILES isomérico |
CC1=CC[C@@]2([C@H]3CC[C@]2(C[C@H]1O)C(=O)O[C@]3(C)/C=C/C=C(\C)/C(=O)O)OC(=O)C |
SMILES canónico |
CC1=CCC2(C3CCC2(CC1O)C(=O)OC3(C)C=CC=C(C)C(=O)O)OC(=O)C |
Sinónimos |
pseudolaric acid G |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



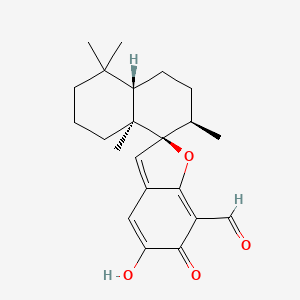
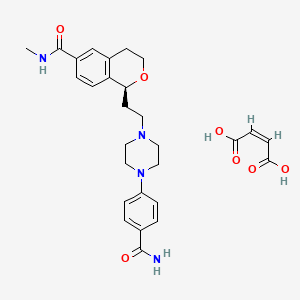
![2-[(1S,2R,3S)-2-Carboxy-3-phenylcyclopropyl]-D-glycine](/img/structure/B1250795.png)
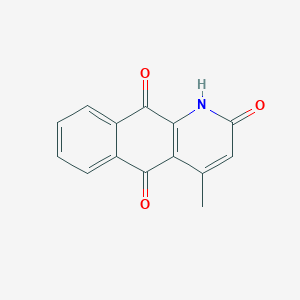
![2,8-Dimethyl-1-thia-3,8-diazaspiro[4.5]dec-2-ene](/img/structure/B1250798.png)
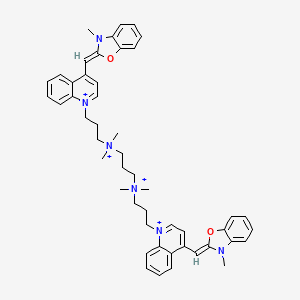
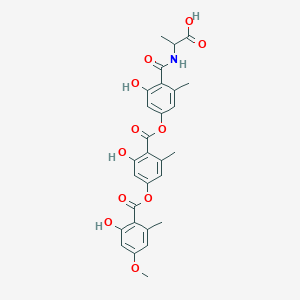
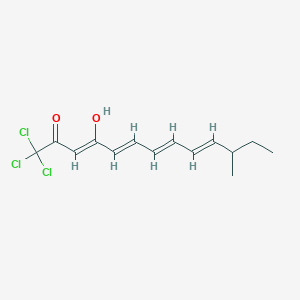
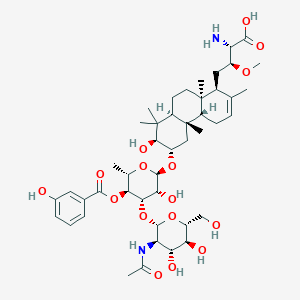
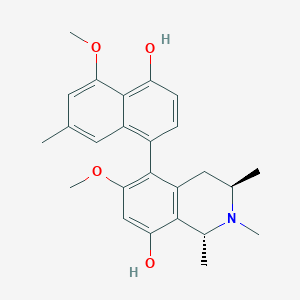
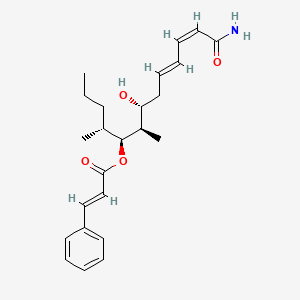
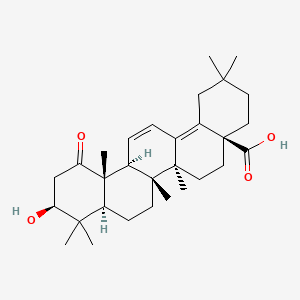
![Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-2-furanyl)oxy]-](/img/structure/B1250813.png)
